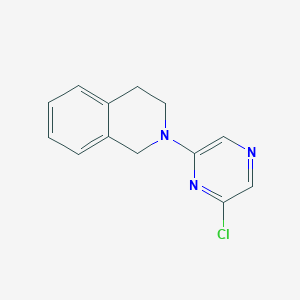

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-7-15-8-13(16-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCVOCWGHNZTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203560 | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629658-00-0 | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro group at the pyrazine ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key examples include:

- Mechanistic Insight : The electron-withdrawing pyrazine ring enhances the electrophilicity of the chloro substituent, facilitating substitution with nucleophiles like amines or cyanides .

Reduction

- The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄) .

- Conversely, hydrogenation of the pyrazine ring using H₂/Pd-C selectively reduces the heteroaromatic system to a dihydropyrazine .

Oxidation

- The chloro group is resistant to oxidation, but the tetrahydroisoquinoline nitrogen can be oxidized to an amide using meta-chloroperbenzoic acid (mCPBA) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the chloro position:

| Reaction | Catalyst/Reagents | Application |

|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | Introduction of aryl/heteroaryl amines at the pyrazine ring |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Alkynylation for fluorescent probes or bioactive derivatives |

- Example : Suzuki coupling with 3-pyridylboronic acid introduces a pyridyl group, enhancing binding affinity in medicinal chemistry applications .

Ring Functionalization

The tetrahydroisoquinoline core participates in electrophilic aromatic substitution (EAS) :

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 7-position of the isoquinoline ring .

- Halogenation : Br₂/FeBr₃ adds bromine at the 5-position for further cross-coupling .

Amide and Urea Formation

The secondary amine in tetrahydroisoquinoline reacts with acyl chlorides or isocyanates:

- Amidation : Reaction with acetyl chloride/DMAP yields N-acetyl derivatives for pharmacokinetic optimization .

- Urea Formation : Phenyl isocyanate forms ureas, explored as orexin receptor antagonists .

Stereoselective Modifications

Asymmetric hydrogenation using chiral Ru(II) catalysts (e.g., (R,R)-RuTsDPEN) achieves enantioselective synthesis of bioactive analogs .

Antimalarial Derivatives

- Replacement of the tetrahydroisoquinoline with N-methylbenzylamine reduces potency (EC₅₀ drops 10-fold) .

- Piperazine-linked analogs retain activity, indicating flexibility in substituent design .

HIV-1 Reverse Transcriptase Inhibition

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. A study demonstrated that 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline could modulate neurotransmitter systems, particularly dopamine pathways. This modulation suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various isoquinoline derivatives, 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration values were notably lower than those for standard antibiotics.

Mechanistic Insights

The mechanisms underlying the biological activities of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline involve multiple pathways:

- Neuroprotection : Modulation of oxidative stress and enhancement of neurotrophic factor signaling.

- Anticancer : Activation of caspase pathways leading to apoptosis and inhibition of oncogenic signaling pathways.

- Antimicrobial : Alteration of membrane integrity and interference with metabolic processes in bacteria.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs

- Structure: These analogs feature methoxy groups at positions 6 and 7 of the tetrahydroisoquinoline ring (e.g., 6,7-dimethoxy-2-methyl derivatives) .

- Pharmacological Profile : They exhibit σ2 receptor (σ2R) selectivity , making them candidates for cytotoxic agent development. The methoxy groups enhance σ2R binding affinity compared to unsubstituted analogs .

- Key Difference : Unlike the target compound’s chloropyrazinyl substituent, methoxy groups contribute to electron-rich aromatic systems, influencing receptor interaction modes .

Methoxyphenyl-Substituted Tetrahydroisoquinoline-1-carbonitriles

- Structure: Examples include 2-(2/3/4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile .

- Synthesis & Characterization : These compounds are synthesized via Pictet-Spengler reactions and characterized using IR, NMR, and mass spectrometry. Melting points range from 98–150°C , and purity is confirmed via chromatographic methods .

- Key Difference : The carbonitrile group at position 1 and methoxyphenyl substituents distinguish these analogs from the chloropyrazinyl-substituted target compound .

Piperidine and Piperazine Derivatives

2-(3-Piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Structure : Incorporates a piperidyl group at position 2 and methoxy groups at 6/7 positions .

- Pharmacological Activity : Demonstrates bradycardic activity in rats, with minimal effects on blood pressure. The methoxy groups are critical for in vitro potency, while the piperidyl moiety modulates heart rate .

- Key Difference : The target compound’s pyrazinyl group may confer distinct pharmacokinetic properties compared to the piperidine-based analogs .

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Chlorinated Aromatic Substituents

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

2-[(6-Chloropyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Functional Group Modifications

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Biologische Aktivität

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroisoquinoline core with a chloro-substituted pyrazine moiety. This structural configuration is significant for its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline exhibit various pharmacological activities:

- NMDAR Modulation : Related compounds have been identified as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), particularly GluN2C and GluN2D subtypes. These interactions are crucial in the treatment of neurodegenerative diseases and psychiatric disorders .

- Antioxidant Activity : Some tetrahydroisoquinoline derivatives are known Nrf2 activators. Nrf2 is a transcription factor that regulates antioxidant response genes, suggesting potential protective effects against oxidative stress-related conditions .

- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

- Receptor Interaction : The chloro-pyrazinyl group enhances binding affinity to specific receptors, modulating neurotransmitter systems involved in mood regulation and cognitive function.

- Gene Regulation : By activating Nrf2 pathways, these compounds may upregulate antioxidant enzymes and detoxifying proteins, contributing to cellular defense mechanisms against oxidative damage.

- Cell Cycle Modulation : Evidence suggests that tetrahydroisoquinolines can interfere with the cell cycle machinery in cancer cells, leading to reduced tumor growth.

Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of a related tetrahydroisoquinoline derivative on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and increased the expression of Nrf2 target genes .

Study 2: Anticancer Activity

In vitro assays demonstrated that 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis and inhibited proliferation through activation of caspase pathways .

Data Summary

The following table summarizes key findings from recent studies on related compounds:

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | Anticancer | 15 | Induction of apoptosis |

| Related Tetrahydroisoquinoline Derivative | NMDAR Modulation | 10 | Positive allosteric modulation |

| Nrf2 Activating Tetrahydroisoquinoline | Antioxidant | 5 | Upregulation of antioxidant genes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.